molecular formula C10H9IN2O B8251715 1-(5-Iodo-3-methylindazol-1-yl)ethanone

1-(5-Iodo-3-methylindazol-1-yl)ethanone

Cat. No.: B8251715
M. Wt: 300.10 g/mol
InChI Key: ZFHJUHZCRPUGSR-UHFFFAOYSA-N
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Description

1-(5-Iodo-3-methylindazol-1-yl)ethanone is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds that consist of a fused benzene and pyrazole ring. This particular compound is characterized by the presence of an iodo group at the 5-position and a methyl group at the 3-position of the indazole ring, along with an ethanone group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Iodo-3-methylindazol-1-yl)ethanone typically involves the iodination of 3-methylindazole followed by the introduction of the ethanone group. One common method involves the reaction of 3-methylindazole with iodine in the presence of an oxidizing agent to introduce the iodo group at the 5-position. This is followed by the acylation of the resulting 5-iodo-3-methylindazole with an appropriate acylating agent to introduce the ethanone group at the 1-position.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems could further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Iodo-3-methylindazol-1-yl)ethanone can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodo group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The ethanone group can undergo oxidation or reduction under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while coupling reactions can produce more complex biaryl or heteroaryl compounds.

Scientific Research Applications

1-(5-Iodo-3-methylindazol-1-yl)ethanone has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Iodo-3-methylindazol-1-yl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The iodo group can enhance the compound’s binding affinity to certain targets, while the ethanone group can participate in hydrogen bonding or other interactions. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Bromo-3-methylindazol-1-yl)ethanone
  • 1-(5-Chloro-3-methylindazol-1-yl)ethanone
  • 1-(5-Fluoro-3-methylindazol-1-yl)ethanone

Uniqueness

1-(5-Iodo-3-methylindazol-1-yl)ethanone is unique due to the presence of the iodo group, which can significantly influence its chemical reactivity and biological activity. The iodo group is larger and more polarizable than other halogens, which can enhance the compound’s interactions with certain molecular targets and improve its efficacy in various applications.

Properties

IUPAC Name

1-(5-iodo-3-methylindazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IN2O/c1-6-9-5-8(11)3-4-10(9)13(12-6)7(2)14/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFHJUHZCRPUGSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(C=C2)I)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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